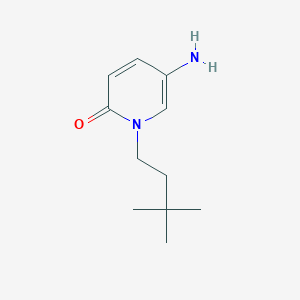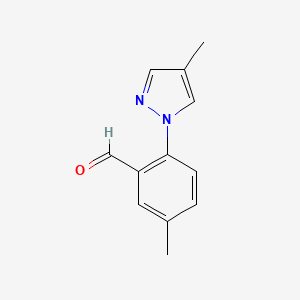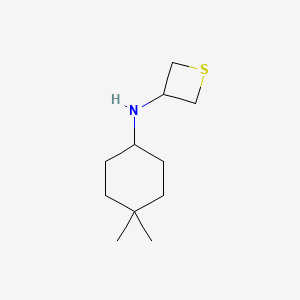
N-(4,4-Dimethylcyclohexyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,4-Dimethylcyclohexyl)thietan-3-amine: is an organic compound that features a thietane ring, which is a four-membered ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-Dimethylcyclohexyl)thietan-3-amine typically involves the reaction of N-arylcyanamides with 2-(chloromethyl)thiirane in an aqueous alkaline solution. This method provides an efficient route to produce N-aryl-N-(thietan-3-yl)cyanamides with yields ranging from 34% to 76% .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, would apply.
Análisis De Reacciones Químicas
Types of Reactions: N-(4,4-Dimethylcyclohexyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amine group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
N-(4,4-Dimethylcyclohexyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4,4-Dimethylcyclohexyl)thietan-3-amine involves its interaction with molecular targets through the sulfur atom in the thietane ring and the amine group. These interactions can influence various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions.
Comparación Con Compuestos Similares
- 3-Thietanamine, N-(2,4-dimethylcyclohexyl)-
- N-(3,3-Dimethylcyclohexyl)-4,4-dimethyltetrahydro-2H-thiopyran-3-amine
Comparison: N-(4,4-Dimethylcyclohexyl)thietan-3-amine is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the thietane ring. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H21NS |
|---|---|
Peso molecular |
199.36 g/mol |
Nombre IUPAC |
N-(4,4-dimethylcyclohexyl)thietan-3-amine |
InChI |
InChI=1S/C11H21NS/c1-11(2)5-3-9(4-6-11)12-10-7-13-8-10/h9-10,12H,3-8H2,1-2H3 |
Clave InChI |
PDJZKHOMJATXJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)NC2CSC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


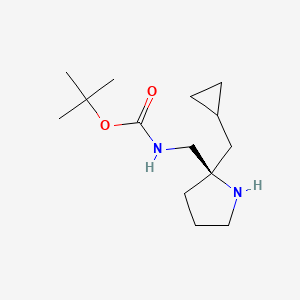
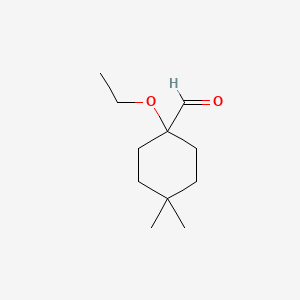

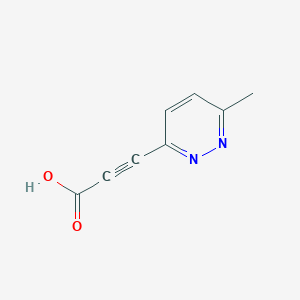


![6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane](/img/structure/B13320031.png)
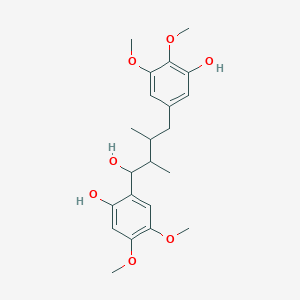
![N-[1-(pyridin-2-yl)ethyl]cyclobutanamine](/img/structure/B13320044.png)


